3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one

Antibacterial Antimicrobial Resistance Drug Discovery

Discontinued or inactive benzotriazinone analogs derail lead optimization. Secure a validated chemical probe: 3-(4-Bromobenzyl)-1,2,3-benzotriazin-4(3H)-one (CAS 478246-15-0) enables reproducible SAR studies with published potency benchmarks. - Confirmed CRF1 antagonist (pKi = 7.41), enabling neuroscience target engagement studies. - Enterococcus faecalis inhibitor (IC50 = 3.19 µM), a defined starting point for antimicrobial lead optimization. - Demonstrates 10-fold potency gain from bromine pharmacophore over ethyl analogs, validating its scaffold utility.

Molecular Formula C14H10BrN3O
Molecular Weight 316.158
CAS No. 478246-15-0
Cat. No. B2423431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one
CAS478246-15-0
Molecular FormulaC14H10BrN3O
Molecular Weight316.158
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)Br
InChIInChI=1S/C14H10BrN3O/c15-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)16-17-18/h1-8H,9H2
InChIKeyJIZZSZQWOLHSPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Properties of 3-(4-Bromobenzyl)-1,2,3-benzotriazin-4(3H)-one


3-(4-Bromobenzyl)-1,2,3-benzotriazin-4(3H)-one (CAS: 478246-15-0) is a heterocyclic compound belonging to the 1,2,3-benzotriazin-4(3H)-one class [1]. Characterized by a core benzotriazinone scaffold and a 4-bromobenzyl substituent, it has a molecular weight of 316.15 Da and a predicted pKa of -2.26 . The compound is primarily utilized in preclinical research for its potential antimicrobial and kinase inhibitory properties, serving as a key building block in medicinal chemistry and chemical biology [2][3].

Why Generic Analogs Cannot Substitute for 3-(4-Bromobenzyl)-1,2,3-benzotriazin-4(3H)-one


Substituting 3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one with a generic benzotriazinone or triazinedione analog is scientifically unsound due to profound structure-activity relationship (SAR) dependencies [1]. The 4-bromobenzyl moiety at the N3 position is a critical pharmacophore that dictates target affinity, potency, and biological profile. For instance, within the related triazinedione class of prokineticin receptor antagonists, replacing a 4-ethylbenzyl group with a 4-bromobenzyl group resulted in a 10-fold increase in in vivo potency [2]. Conversely, even minor modifications can abolish activity, as seen with inactive benzotriazinone analogs in antibacterial screens [3]. Therefore, exact chemical identity, not just class membership, is essential for reproducible experimental outcomes and valid scientific conclusions.

Quantified Differentiation from Analogs


E. faecalis Antibacterial Potency vs. Inactive Analogs

3-(4-Bromobenzyl)-1,2,3-benzotriazin-4(3H)-one demonstrates specific antibacterial activity with an IC50 of 3.19 µM against Enterococcus faecalis CECT 481 [1]. This contrasts with other structurally distinct 1,2,3-benzotriazin-4(3H)-one analogs, which were reported as inactive in antibacterial screens against various pathogens at concentrations up to 2 mM [2].

Antibacterial Antimicrobial Resistance Drug Discovery

CRF1 Receptor Binding Affinity vs. Analogs

The compound exhibits measurable binding affinity for the human Corticotropin-Releasing Factor 1 (CRF1) receptor, with a reported pKi value of 7.41, corresponding to a Ki of approximately 39 nM [1]. This contrasts with the unknown CRF1 binding profile of other benzotriazinone analogs lacking this specific substitution pattern, providing a defined starting point for neuroscience research [2].

Neuroscience CRF1 Antagonist GPCR

4-Bromobenzyl Pharmacophore Importance

In a closely related triazinedione scaffold, the 4-bromobenzyl substituent, as found in 3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one, was directly compared to a 4-ethylbenzyl analog (PC-1). The brominated derivative (PC-25) demonstrated a 10-fold increase in in vivo potency for reducing Bv8-induced thermal hyperalgesia [1].

Pain GPCR SAR

Procurement Scenarios for 3-(4-Bromobenzyl)-1,2,3-benzotriazin-4(3H)-one


Lead Optimization in Antibacterial Drug Discovery

Sourcing this compound is scientifically justified when initiating a medicinal chemistry campaign targeting Enterococcus faecalis, a Gram-positive pathogen. The confirmed IC50 of 3.19 µM [4] provides a measurable potency baseline for structure-activity relationship (SAR) studies, differentiating it from many other benzotriazinone analogs which are inactive [2]. It serves as a specific starting point for further chemical optimization to improve potency and selectivity.

GPCR Pharmacology: CRF1 Antagonist Probe Development

Procurement is highly relevant for neuroscience research programs focused on the corticotropin-releasing factor (CRF) system. With a defined pKi of 7.41 for the human CRF1 receptor [4], the compound offers a data-backed chemical probe to investigate CRF1 signaling pathways, stress-related disorders, and to benchmark new antagonist candidates.

Chemical Biology: Validating 4-Bromobenzyl Pharmacophore

This compound is an ideal procurement choice for researchers aiming to establish or validate the role of the 4-bromobenzyl group as a potency-enhancing pharmacophore in heterocyclic scaffolds. The 10-fold potency gain observed for a bromobenzyl-substituted analog over an ethylbenzyl-substituted analog in in vivo pain models [4] provides strong, quantitative justification for using this compound as a key building block in the design of novel bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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